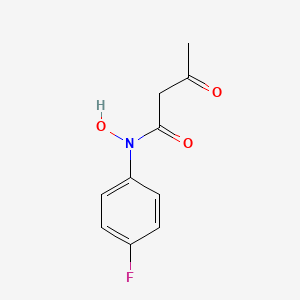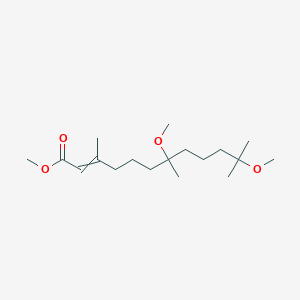![molecular formula C14H9N3O6 B14477867 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 65200-03-5](/img/structure/B14477867.png)
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H9N3O6 and a molecular weight of 315.24 g/mol . This compound is characterized by the presence of nitro groups and a phenyl ring, making it a significant molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene typically involves the nitration of 1-[(E)-2-(4-nitrophenyl)ethenyl]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired positions on the benzene ring . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions where the nitro groups are replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into the potential therapeutic applications of nitroaromatic compounds often involves this compound as a model molecule.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene include:
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene: This compound has a similar structure but with a different position of the nitro group on the phenyl ring.
Benzene, 1-ethoxy-2,4-dinitro-: This compound has an ethoxy group instead of the ethenyl group.
(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene: This compound has a methoxy group instead of the nitro group.
The uniqueness of this compound lies in its specific arrangement of nitro groups and the ethenyl linkage, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65200-03-5 |
|---|---|
Molekularformel |
C14H9N3O6 |
Molekulargewicht |
315.24 g/mol |
IUPAC-Name |
2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)12-6-2-10(3-7-12)1-4-11-5-8-13(16(20)21)9-14(11)17(22)23/h1-9H/b4-1+ |
InChI-Schlüssel |
VMTGPBWVKSSJTB-DAFODLJHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
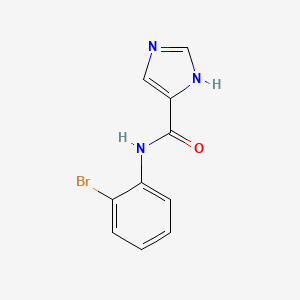

![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
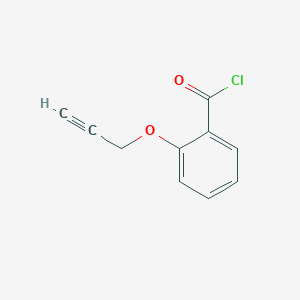
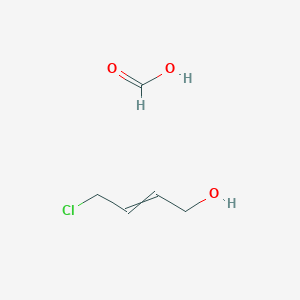
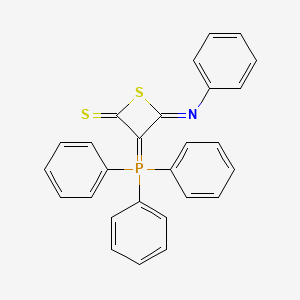
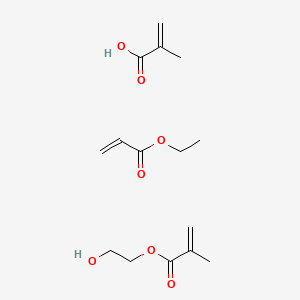
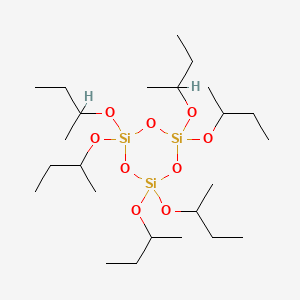

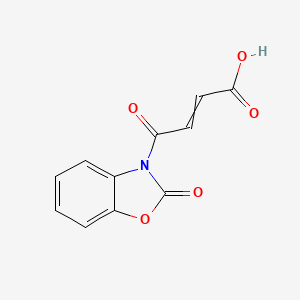
![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
